Iganidipine hydrochloride

Overview

Description

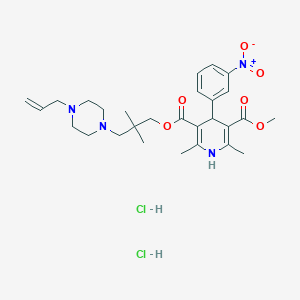

Iganidipine Hydrochloride: is a small molecule drug that functions as a calcium channel blocker. It is primarily used in the treatment of eye diseases, particularly glaucoma. The compound is known for its neuroprotective effects against retinal ganglion cell damage under hypoxic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iganidipine Hydrochloride can be synthesized through two main routes :

-

First Route:

Step 1: Condensation of 1-(tert-butoxycarbonyl)piperazine with isobutyraldehyde and formaldehyde in acetic acid to form 3-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2,2-dimethylpropionaldehyde.

Step 2: Reduction of the aldehyde with sodium borohydride in isopropanol to yield the corresponding alcohol.

Step 3: Condensation of the alcohol with diketene in the presence of dimethylaminopyridine in dichloromethane to form the acetoacetic ester.

Step 4: Cyclization with 3-nitrobenzaldehyde and methyl 3-aminocrotonate in refluxing isopropanol to produce the protected dihydropyridine.

Step 5: Elimination of the tert-butoxycarbonyl group with hydrochloric acid in ethanol to yield dihydropyridine.

Step 6: Alkylation with allyl chloride and triethylamine in hot tetrahydrofuran.

-

Second Route:

Step 1: Condensation of 3-(4-allylpiperazin-1-yl)-2,2-dimethylpropanol with diketene in dichloromethane to form the corresponding acetoacetic ester.

Step 2: Treatment with dry ammonia in methanol to yield the 3-aminocrotonic ester.

Step 3: Cyclization with 2-(3-nitrobenzylidene)acetoacetic acid methyl ester in hot isopropanol.

Chemical Reactions Analysis

Types of Reactions: Iganidipine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as allyl chloride and triethylamine are used in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties.

Scientific Research Applications

Pharmacological Profile

Iganidipine acts by selectively blocking L- and T-type voltage-dependent calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent decrease in blood pressure. Unlike some other calcium channel blockers, Iganidipine demonstrates a favorable profile by minimizing cardiac depression and maintaining renal blood flow, making it particularly beneficial for hypertensive patients with comorbid conditions such as diabetes or renal impairment .

Clinical Applications

1. Treatment of Hypertension

- Efficacy : Iganidipine has been shown to effectively reduce both systolic and diastolic blood pressure in patients with mild to moderate essential hypertension. Studies indicate that doses ranging from 10 mg to 40 mg once daily can maintain significant reductions in blood pressure over extended periods .

- Tolerability : The drug is generally well tolerated, with common adverse effects including peripheral edema, headache, and flushing. Importantly, the incidence of ankle edema is lower compared to other calcium channel blockers like amlodipine .

2. Renal Protection

- Renal Hemodynamics : Research indicates that Iganidipine may have protective effects on renal function by preserving renal plasma flow and glomerular filtration rate (GFR) during antihypertensive treatment. This is particularly relevant for patients with chronic kidney disease .

- Natriuresis : The drug promotes natriuresis, which helps in managing fluid balance and further contributes to its antihypertensive effects .

Long-Term Efficacy Study

A multicenter study involving 183 patients assessed the long-term efficacy of Iganidipine. After a year of treatment, significant reductions in blood pressure were observed, with success rates similar across different dosages (10 mg vs. 20 mg). Adverse events were mild and did not lead to serious complications, highlighting the drug's safety profile .

Comparison with Amlodipine

In a randomized controlled trial comparing Iganidipine with amlodipine, both drugs significantly reduced blood pressure; however, Iganidipine was associated with a lower incidence of peripheral edema. This suggests that Iganidipine may be a preferable option for patients concerned about edema as a side effect .

Data Summary Table

| Application | Details |

|---|---|

| Primary Use | Treatment of mild to moderate hypertension |

| Dosage Range | 10 mg to 40 mg once daily |

| Common Side Effects | Peripheral edema, headache, flushing |

| Renal Effects | Maintains renal plasma flow and GFR; promotes natriuresis |

| Comparative Efficacy | Similar efficacy to amlodipine but with lower peripheral edema incidence |

Mechanism of Action

Comparison with Similar Compounds

- Nifedipine

- Nicardipine

- Nimodipine

- Lomerizine

These compounds are also used as calcium channel blockers but differ in their pharmacokinetic properties and specific applications.

Biological Activity

Iganidipine hydrochloride is a dihydropyridine calcium channel blocker (CCB) that has gained attention for its unique pharmacological properties and clinical applications, particularly in the management of hypertension. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, therapeutic effects, and relevant case studies.

Iganidipine selectively inhibits L-type and T-type voltage-dependent calcium channels in vascular smooth muscle cells. By blocking these channels, it prevents the influx of calcium ions, which is essential for muscle contraction. This action leads to vasodilation and a subsequent decrease in blood pressure. Unlike some other CCBs, Iganidipine does not significantly affect heart rate or contractility, making it favorable for patients with cardiovascular concerns.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapid absorption with a median time to peak concentration (Tmax) of approximately 1.5 hours.

- Protein Binding : Highly bound to plasma proteins (about 99%).

- Metabolism : Extensively metabolized by cytochrome P450 enzymes, primarily leading to pyridine and diphenylmethane derivatives.

- Elimination : Approximately 63% is eliminated via feces and 31% through urine as metabolites.

- Half-Life : Dose-dependent half-lives ranging from approximately 3.94 hours at 5 mg to 7.95 hours at 20 mg.

Therapeutic Effects

This compound has demonstrated various therapeutic effects beyond blood pressure reduction:

- Renal Protection : It induces renal vasodilation and increases natriuresis, contributing to renal protection in hypertensive patients .

- Anti-inflammatory Effects : Studies suggest that Iganidipine may modulate gene expressions related to inflammatory processes, offering potential benefits in conditions characterized by vascular inflammation .

- Sympathetic Nervous System Modulation : It partly inhibits sympathetic nerve activity, which can further aid in blood pressure control without causing reflex tachycardia .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety of this compound:

- Hypertension Management : In a double-blind study involving hypertensive patients, Iganidipine was found to significantly reduce systolic and diastolic blood pressure with a lower incidence of peripheral edema compared to amlodipine .

- Renal Function Preservation : A study focusing on patients with chronic kidney disease demonstrated that Iganidipine effectively maintained renal function while controlling hypertension, suggesting its dual benefit in managing both conditions .

- Long-term Outcomes : Longitudinal studies indicate that patients on Iganidipine have better cardiovascular outcomes compared to those on traditional antihypertensive therapies due to its unique mechanism of action that minimizes adverse cardiovascular effects .

Data Summary

| Parameter | Value |

|---|---|

| Tmax | 1.5 hours |

| Protein Binding | 99% |

| Elimination Route | 63% feces, 31% urine |

| Half-Life at 5 mg | 3.94 hours |

| Half-Life at 20 mg | 7.95 hours |

| Common Side Effects | Peripheral edema, headache |

Q & A

Q. Basic: What experimental techniques are recommended for synthesizing and characterizing Iganidipine hydrochloride in a laboratory setting?

Answer:

- Synthesis : Follow protocols for calcium channel blocker derivatives, using controlled condensation reactions under inert atmospheres. Ensure purity by recrystallization in anhydrous solvents (e.g., ethanol or acetonitrile) .

- Characterization : Employ HPLC (High-Performance Liquid Chromatography) with a C18 column for purity assessment (>98%). Validate structural integrity via FT-IR (for functional groups like -NH and -Cl) and NMR (1H/13C for stereochemical confirmation) .

- Data Reporting : Document synthesis yields, solvent ratios, and spectral peaks in supplementary materials, adhering to IUPAC nomenclature and journal guidelines .

Q. Basic: How can researchers validate the calcium channel blocking mechanism of this compound?

Answer:

- In Vitro Assays : Use patch-clamp electrophysiology on vascular smooth muscle cells to measure L-type calcium channel inhibition. Compare dose-response curves with reference drugs (e.g., nifedipine) .

- Ex Vivo Models : Isolate rat aortic rings to assess vasodilation efficacy. Normalize data against control groups and report EC50 values with 95% confidence intervals .

Q. Advanced: What methodologies address contradictions in pharmacokinetic data for this compound across studies?

Answer:

- Data Harmonization : Cross-validate assays (e.g., LC-MS vs. ELISA) using standardized calibration curves. Account for variables like plasma protein binding or metabolic enzyme activity .

- Meta-Analysis : Apply PRISMA guidelines to aggregate data from preclinical studies. Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to resolve discrepancies in bioavailability or half-life .

Q. Advanced: How to design a robust comparative study evaluating this compound against newer dihydropyridine analogs?

Answer:

- Hypothesis-Driven Design : Frame the study using the PICO framework (Population: hypertensive models; Intervention: Iganidipine; Comparison: Amlodipine; Outcome: blood pressure reduction).

- Dose Equivalence : Normalize doses based on IC50 values from calcium channel inhibition assays. Include negative controls (vehicle-only) and blinded data analysis to minimize bias .

Q. Advanced: What strategies ensure reproducibility in stability studies of this compound under varying storage conditions?

Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV at 240 nm. Quantify impurities (e.g., oxidation byproducts) against USP reference standards .

- Statistical Reporting : Use Arrhenius kinetics to extrapolate shelf-life. Report degradation rates with error margins and adhere to ICH Q1A guidelines for data submission .

Q. Advanced: How to resolve spectral interference in quantifying this compound in biological matrices?

Answer:

- Sample Preparation : Optimize protein precipitation (e.g., acetonitrile:methanol, 4:1) to minimize matrix effects. Validate recovery rates (>85%) using spiked plasma samples .

- Instrumental Adjustments : Employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for selective ion transitions. Cross-check with deuterated internal standards .

Advanced: What frameworks guide ethical and feasible research question formulation for this compound studies?

Answer:

- FINER Criteria : Ensure questions are F easible (adequate lab resources), I nteresting (mechanistic novelty), N ovel (unexplored pharmacokinetic interactions), E thical (animal welfare compliance), and R elevant (hypertension therapeutics) .

- Literature Gaps : Conduct systematic reviews using databases like PubMed or SciFinder to identify understudied areas (e.g., drug-drug interactions with CYP3A4 inhibitors) .

Q. Advanced: How to integrate computational modeling with experimental data for this compound’s binding affinity?

Answer:

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model ligand-receptor interactions with L-type calcium channels. Validate docking scores (e.g., AutoDock Vina) against in vitro IC50 values .

- Data Correlation : Perform linear regression analysis to compare computational binding energies with experimental efficacy metrics. Report R² values and p-values for significance .

Properties

CAS No. |

117241-46-0 |

|---|---|

Molecular Formula |

C28H40Cl2N4O6 |

Molecular Weight |

599.5 g/mol |

IUPAC Name |

5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride |

InChI |

InChI=1S/C28H38N4O6.2ClH/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36;;/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3;2*1H |

InChI Key |

PJGTYHKZUAHNHC-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl.Cl |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl.Cl |

Synonyms |

1,4-dihydro 2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2,2-dimethyl-3-(4-(2-propenyl)-1-piperazinyl)propyl methyl ester NKY 722 NKY-722 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.